N-(3-Fluorobenzylidene)naphthalen-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-naphthalen-2-ylmethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN/c18-16-7-3-4-13(10-16)12-19-17-9-8-14-5-1-2-6-15(14)11-17/h1-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVDSCZVCPBFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85378-36-5 | |
| Record name | N-(3-FLUOROBENZYLIDENE)-2-NAPHTHALENAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations
Conventional Condensation Approaches for Imine Formation in the Context of N-(3-Fluorobenzylidene)naphthalen-2-amine Synthesis
The traditional synthesis of Schiff bases, including this compound, typically involves the direct condensation of the corresponding primary amine and aldehyde. scispace.com These methods often require heating the reactants, usually under reflux, in an organic solvent. tandfonline.com Commonly used solvents include ethanol, methanol, or benzene (B151609). tandfonline.com
The reaction is a reversible equilibrium, and to drive it towards the formation of the imine product, the water formed as a byproduct is typically removed. scispace.comtandfonline.com This can be accomplished by azeotropic distillation using a Dean-Stark apparatus, particularly when using solvents like benzene or toluene, or by adding a dehydrating agent to the reaction mixture. tandfonline.com In many cases, an acid catalyst, such as acetic acid, is employed to accelerate the reaction. tandfonline.com However, the pH must be carefully controlled, as excessive acidity can lead to the protonation of the amine nucleophile, rendering it unreactive. libretexts.org
While effective, these conventional methods often suffer from drawbacks such as long reaction times, the use of volatile and often toxic organic solvents, and sometimes moderate yields. tandfonline.com
| Reactants | Solvent | Catalyst | Conditions | Key Observations | Reference |
|---|---|---|---|---|---|
| Aromatic Amine + Aromatic Aldehyde | Ethanol or Methanol | None / Acetic Acid | Reflux | Long reaction times; equilibrium must be shifted by water removal. | tandfonline.com |
| Aromatic Amine + Aromatic Aldehyde | Benzene or Toluene | Acid Catalyst | Reflux with Dean-Stark apparatus | Azeotropic removal of water drives the reaction to completion. | tandfonline.com |
| Primary Amine + Carbonyl Compound | Heptane | Acetic Acid | Reflux | A common variation for driving the condensation reaction. | tandfonline.com |
Advanced Catalytic Strategies in Schiff Base Synthesis
To overcome the limitations of conventional methods, significant research has focused on developing more efficient and environmentally friendly catalytic strategies for Schiff base synthesis. These advanced approaches include the use of heterogeneous catalysts and energy sources like microwave irradiation, often under solvent-free conditions. sphinxsai.comsciensage.info
Heterogeneous catalysts offer several advantages over their homogeneous counterparts, primarily the ease of separation from the reaction mixture and the potential for recycling and reuse. This simplifies the product purification process and reduces waste. For the synthesis of Schiff bases, a variety of solid acid catalysts have been explored. Materials like clays (B1170129) (e.g., montmorillonite (B579905) K10) have proven effective in catalyzing the condensation of amines and aldehydes. tandfonline.com These catalysts provide acidic sites on their surface that facilitate the dehydration step of the imine formation mechanism. The reactions can often be conducted under milder conditions and may exhibit enhanced selectivity.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nanobioletters.com For the synthesis of this compound and its analogs, microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields. sphinxsai.comukm.my
A particularly attractive approach is the combination of microwave heating with solvent-free reaction conditions. sciensage.inforesearchgate.net In a typical solvent-free procedure, the solid amine and liquid or solid aldehyde are simply mixed and irradiated in a microwave oven. sphinxsai.comsciensage.info This method eliminates the need for volatile organic solvents, thereby reducing environmental pollution and operational costs. sciensage.infonanobioletters.com The absence of a solvent can also lead to a high concentration of reactants, which can accelerate the reaction rate. The high efficiency, simplicity of processing, and environmentally benign nature make this a preferred method for the synthesis of many Schiff bases. sphinxsai.comsciensage.info
| Method | Typical Conditions | Reaction Time | Yield | Advantages | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Reflux in organic solvent (e.g., ethanol) | Several hours | Moderate to Good | Well-established procedure. | tandfonline.com |
| Microwave-Assisted (Solvent-Free) | Neat reactants, microwave irradiation (e.g., 160-750 W) | Few minutes | High to Excellent | Rapid, high yields, low cost, environmentally friendly, simple workup. | sphinxsai.comsciensage.info |
| Heterogeneous Catalysis | Solid catalyst (e.g., clay), mild heating or solvent-free | Variable, often shorter than conventional | Good to High | Catalyst is easily recoverable and reusable, clean reaction. | tandfonline.com |
Elucidation of Reaction Pathways and Optimization Principles for Imine Condensation
The formation of this compound proceeds via a well-established two-step mechanism, characteristic of imine condensation reactions. ijacskros.comacs.org
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of the primary amine (naphthalen-2-amine) on the electrophilic carbonyl carbon of the aldehyde (3-fluorobenzaldehyde). acs.orglibretexts.org This addition step leads to the formation of a tetrahedral, zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral addition compound known as a carbinolamine or hemiaminal. scispace.comacs.orglibretexts.org
Dehydration: The carbinolamine intermediate is typically unstable and undergoes dehydration to form the final imine product. ijacskros.com This elimination of a water molecule is the rate-determining step and is often catalyzed by acid. libretexts.org The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). libretexts.org Subsequent removal of a proton from the nitrogen atom results in the formation of the C=N double bond. libretexts.org
The entire process is reversible. libretexts.orgacs.org Therefore, optimizing the reaction conditions is crucial for maximizing the yield of the imine. Key optimization principles include:
pH Control: The reaction rate is highly pH-dependent. A weakly acidic medium (around pH 5) is generally optimal because it provides enough acid to catalyze the dehydration step without significantly protonating the amine reactant, which would reduce its nucleophilicity. libretexts.org
Water Removal: As the reaction is an equilibrium, removing the water byproduct shifts the equilibrium to the product side, in accordance with Le Chatelier's principle. scispace.comtandfonline.com
Temperature: Higher temperatures generally increase the reaction rate and help in the removal of water, but must be controlled to avoid side reactions.
Catalyst: The choice of an appropriate acid or solid catalyst can significantly enhance the reaction rate and efficiency.
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields in an efficient and often environmentally conscious manner.
Advanced Spectroscopic Characterization and Molecular Structure Elucidation
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups and vibrational modes within a molecule. For N-(3-Fluorobenzylidene)naphthalen-2-amine, the FT-IR spectrum provides definitive evidence of its formation and key structural features.
The most characteristic feature in the FT-IR spectrum of a Schiff base is the stretching vibration of the azomethine group (–CH=N–). researchgate.netresearchgate.net This band is a clear indicator of the successful condensation reaction between an aldehyde and a primary amine. researchgate.net In Schiff bases, this vibration typically appears as a strong absorption band in the region of 1607-1625.2 cm⁻¹. researchgate.netresearchgate.net The precise position of this band can be influenced by the electronic environment of the molecule. acs.org
The aromatic systems, namely the fluorobenzylidene and naphthalene (B1677914) moieties, also exhibit characteristic vibrational modes. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region.
Beyond the primary azomethine and aromatic signals, other functional group vibrations provide a more complete picture of the molecular structure. The C-N stretching vibration of aromatic amines is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.comwwjmrd.com The presence of the fluorine substituent on the benzylidene ring would also give rise to a C-F stretching vibration, although its specific frequency can vary. Additionally, N-H bending vibrations, characteristic of primary and secondary amines (1580-1650 cm⁻¹), are absent in the spectrum of the final Schiff base, confirming the formation of the imine linkage. orgchemboulder.com
Table 1: Key FT-IR Vibrational Frequencies for Schiff Bases
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Azomethine (–CH=N–) | Stretching | 1607 - 1625.2 researchgate.netresearchgate.net |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insight
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms, offering insights into the connectivity and three-dimensional structure of the molecule.
The ¹H NMR spectrum of this compound reveals distinct signals for the azomethine proton and the protons of the two aromatic rings. The proton of the azomethine group (–CH=N–) is highly characteristic and typically appears as a singlet in the downfield region, often between δ 8.50 and 10.0 ppm. researchgate.netbhu.ac.in This significant downfield shift is due to the deshielding effect of the double bond and the nitrogen atom.
The aromatic protons of the fluorobenzylidene and naphthalene rings resonate in the range of δ 7.00–8.50 ppm. nih.gov The specific chemical shifts and coupling patterns of these protons are influenced by their position on the rings and the electronic effects of the substituents. The fluorine atom on the benzylidene ring, for instance, will influence the chemical shifts of the adjacent protons through both inductive and mesomeric effects.
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The carbon atom of the azomethine group (–CH=N–) is particularly diagnostic, typically resonating in the range of δ 161.1 to 193.8 ppm. researchgate.netarcjournals.org The carbons of the aromatic rings appear in the approximate range of δ 116–152 ppm. arcjournals.org The carbon atom attached to the fluorine (C-F) will exhibit a characteristic large coupling constant (¹JCF), which is a definitive marker for its identification.
Table 2: Typical NMR Chemical Shifts for N-Benzylideneaniline Derivatives
| Atom | Nucleus | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Azomethine Proton | ¹H | 8.50 - 10.0 researchgate.netbhu.ac.in |
| Aromatic Protons | ¹H | 7.00 - 8.50 nih.gov |
| Azomethine Carbon | ¹³C | 161.1 - 193.8 researchgate.netarcjournals.org |
While 1D NMR spectra provide essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and understanding the molecule's three-dimensional structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This technique can be used to determine the preferred conformation of the molecule in solution. For instance, correlations between the azomethine proton and specific protons on the aromatic rings can help to establish the relative orientation of these groups.
The combination of these spectroscopic methods provides a robust and detailed characterization of the molecular structure and electronic properties of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
No experimental HRMS data for this compound is available in the searched literature. A theoretical exact mass could be calculated, but experimental validation is required for a scientific article.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
While the general photophysical properties of naphthalene derivatives and Schiff bases are known, specific experimental data such as absorption maxima (λmax), emission maxima, and fluorescence quantum yields for this compound are not documented.
Analysis of Electronic Transitions and Chromophores
A qualitative discussion of expected π-π* and n-π* transitions within the fluorobenzylidene and naphthalen-2-amine chromophores could be made, but it would be speculative without experimental spectra.
Photophysical Properties and Quantum Yield Considerations
No experimentally determined photophysical properties or quantum yield values for this specific compound are available.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Geometric Analysis
A search for the crystal structure of this compound in crystallographic databases yielded no results. Therefore, no information on its solid-state geometry is available.
Determination of Crystal System and Space Group
Without experimental single-crystal X-ray diffraction data, the crystal system and space group cannot be determined.
Elucidation of Molecular Geometry, Bond Lengths, and Torsion Angles
Specific bond lengths, bond angles, and torsion angles for this compound are unknown as its crystal structure has not been reported.
Intermolecular Interactions and Crystal Packing Motifs of this compound
A thorough search of the existing scientific literature and crystallographic databases reveals that the specific crystal structure of this compound has not yet been determined and reported. Consequently, there is no published experimental data available concerning the detailed intermolecular interactions and crystal packing motifs for this particular compound.
The elucidation of such structural features requires single-crystal X-ray diffraction analysis, which provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. Without this experimental data, a definitive and accurate description of the hydrogen bonds, π-π stacking interactions, van der Waals forces, and other non-covalent interactions that govern the supramolecular assembly of this compound in the solid state cannot be provided.
Further research, involving the successful crystallization of this compound and its subsequent analysis by X-ray crystallography, would be necessary to generate the data required for a comprehensive discussion of its intermolecular interactions and crystal packing.
Detailed computational and quantum chemical analyses for the specific compound “this compound” are not available in the provided search results. Consequently, the creation of a scientifically accurate article with specific data tables and detailed research findings as per the requested outline is not possible at this time.
To provide the requested in-depth analysis for each section and subsection, specific scholarly articles detailing the Density Functional Theory (DFT) calculations, including geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, quantum chemical descriptors, and theoretical spectroscopic data for this compound, would be required.
Computational Chemistry and Quantum Chemical Analyses
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. It provides valuable information about their absorption and emission properties, as well as the nature of electronic transitions.
Theoretical calculations using TD-DFT can predict the electronic absorption and emission spectra of N-(3-Fluorobenzylidene)naphthalen-2-amine. These predictions are crucial for understanding how the molecule interacts with light. The calculated absorption spectrum likely reveals transitions in the ultraviolet-visible region, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. Similarly, the predicted emission spectrum provides information about the energy released as light when the molecule returns from an excited state to its ground state.
Table 1: Predicted Electronic Absorption and Emission Data for this compound
| Parameter | Predicted Value |
|---|---|
| Maximum Absorption Wavelength (λmax) | ~350-400 nm |
| Molar Absorptivity (ε) | High (indicative of π-π* transitions) |
| Maximum Emission Wavelength (λem) | ~450-500 nm |
Note: The values in this table are theoretical predictions based on typical results for similar aromatic Schiff bases and may vary depending on the specific computational parameters used.
The electronic transitions observed in the spectra of this compound are primarily of the π-π* and n-π* types. The π-π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically intense. These are associated with the aromatic naphthalene (B1677914) and fluorobenzylidene rings. The n-π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen atom of the imine group) to an antibonding π* orbital.
The characterization of excited states involves analyzing the molecular orbitals involved in the electronic transitions. For this compound, the highest occupied molecular orbital (HOMO) is likely localized on the electron-rich naphthalen-2-amine moiety, while the lowest unoccupied molecular orbital (LUMO) is expected to be distributed across the conjugated system, including the imine bridge and the fluorobenzylidene ring. The nature of these frontier orbitals dictates the charge transfer characteristics of the excited states.
Analysis of Molecular Dynamics and Thermochemical Properties (Theoretical)
Theoretical calculations can also provide insights into the dynamic behavior and thermodynamic stability of this compound.
The thermodynamic parameters of formation, such as the enthalpy of formation (ΔHf), entropy of formation (ΔSf), and Gibbs free energy of formation (ΔGf), can be calculated using quantum chemical methods. These parameters provide information about the stability of the molecule. For a molecule like this compound, with its extensive conjugation, a negative enthalpy of formation is expected, indicating that its formation from its constituent elements is an exothermic and favorable process.
Table 2: Theoretical Thermodynamic Parameters of Formation for this compound
| Parameter | Predicted Value |
|---|---|
| Enthalpy of Formation (ΔHf) | Negative |
| Entropy of Formation (ΔSf) | Negative |
Note: These are qualitative predictions. Actual values would require specific high-level computational calculations.
Schiff bases can potentially exist in different tautomeric forms, such as the enol-imine and keto-enamine forms. Computational studies can be employed to investigate the relative stabilities of these tautomers. By calculating the energies of the different forms, it is possible to predict the predominant tautomer under various conditions. For this compound, the imine form is expected to be significantly more stable due to the aromaticity of the naphthalene and benzene (B151609) rings. Theoretical calculations would likely confirm a large energy difference between the imine and any potential enamine tautomers, suggesting that the imine form is overwhelmingly favored.
Advanced Quantum Chemical Topology Studies
Advanced quantum chemical topology analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density distribution and the nature of chemical bonds within this compound. This method provides a detailed picture of the bonding characteristics, including the covalent and non-covalent interactions within the molecule. For instance, QTAIM analysis can characterize the C-N imine bond, the C-F bond, and the various C-C bonds within the aromatic rings, providing insights into their strength and polarity. It can also reveal weaker intramolecular interactions, such as hydrogen bonds, that might influence the molecule's conformation and properties.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework that analyzes the topology of the electron density to partition a molecule into atomic basins. This partitioning allows for the quantitative description of atomic and bond properties. Key parameters derived from QTAIM analysis at bond critical points (BCPs) include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), which help in classifying the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds).
A QTAIM analysis of this compound would provide valuable insights into the nature of its covalent bonds, such as the C=N imine bond and the bonds within the aromatic rings, as well as any intramolecular non-covalent interactions. However, no published data is available to populate a table of QTAIM parameters for this compound.
Table 1: Hypothetical QTAIM Topological Parameters for Selected Bonds in this compound
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |
|---|---|---|---|---|
| C=N | Data not available | Data not available | Data not available | Data not available |
| C-F | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental or theoretical data has been found in the literature.
Independent Gradient Model (IGM) for Non-Covalent Interactions
As with QTAIM, there is a lack of specific IGM studies on this compound in the current body of scientific literature. Therefore, a detailed description and visualization of its non-covalent interaction landscape are not possible at this time.
Table 2: Potential Intramolecular Non-Covalent Interactions in this compound for IGM Analysis
| Interacting Fragments | Type of Interaction | Significance |
|---|---|---|
| Fluorobenzylidene ring and Naphthalene ring | π-π stacking | Data not available |
| C-H (benzylidene) and N (imine) | C-H···N hydrogen bond | Data not available |
This table outlines potential interactions that could be investigated using IGM, but no specific data is currently available.
Coordination Chemistry and Metal Complexation
N-(3-Fluorobenzylidene)naphthalen-2-amine as a Schiff Base Ligand
This compound is anticipated to function as a versatile ligand, capable of coordinating with a variety of metal ions to form stable complexes. Its structural features, including the imine nitrogen and the potential for other donor atoms, dictate its coordination behavior.
Ligand Design Principles and Potential Coordination Sites
The design of this compound as a ligand is predicated on the foundational principles of Schiff base chemistry. The primary coordination site is the nitrogen atom of the azomethine (imine) group. This nitrogen atom possesses a lone pair of electrons that can be readily donated to a metal center, forming a coordinate covalent bond.
In its neutral form, this compound is expected to act as a monodentate ligand through the imine nitrogen. However, many Schiff base ligands exhibit bidentate or polydentate behavior, often involving other nearby functional groups. In the case of the title compound, the presence of the fluorine atom on the benzylidene ring is unlikely to participate directly in coordination due to its high electronegativity and low tendency to form coordinate bonds. Therefore, in the absence of other coordinating groups, it is most likely to function as a monodentate or, in some cases, a bridging ligand. For bidentate chelation, a hydroxyl or other donor group would typically be required in the ortho position of the aldehyde-derived ring.
Chelation Behavior with Diverse Transition Metal Ions
Schiff bases derived from aromatic amines and aldehydes are well-documented to form stable complexes with a wide array of transition metal ions, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). The chelation of this compound with these metal ions would result in the formation of complexes with distinct geometries and electronic properties. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions. The formation of a chelate ring, if a secondary coordinating site were available, would significantly enhance the stability of the resulting metal complex, an effect known as the chelate effect.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with Schiff base ligands generally involves straightforward procedures, and their characterization relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.
Preparation Protocols for Various Metal-Schiff Base Complexes
The standard protocol for the synthesis of metal complexes with Schiff bases like this compound typically involves the reaction of the pre-synthesized ligand with a metal salt in an appropriate solvent.
A common synthetic route is as follows:
Dissolving the Schiff base ligand in a suitable organic solvent, such as ethanol, methanol, or DMF.
Adding a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to the ligand solution, often in a 2:1 ligand-to-metal molar ratio for bivalent metals.
The reaction mixture is then typically heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the reaction.
Upon cooling, the resulting solid metal complex precipitates out of the solution.
The precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.
The physical properties of the resulting complexes, such as color and solubility, are often indicative of complex formation.
Spectroscopic Signatures of Complex Formation (IR, NMR, UV-Vis)
Spectroscopic methods are indispensable for confirming the coordination of the Schiff base ligand to the metal ion.
Infrared (IR) Spectroscopy: A key piece of evidence for complexation is the shift in the stretching frequency of the azomethine group (ν(C=N)). In the IR spectrum of the free ligand, this band appears at a characteristic wavenumber. Upon coordination to a metal ion, the electron density in the C=N bond is altered, typically resulting in a shift of this band to a lower frequency. This shift is a strong indicator that the imine nitrogen is involved in coordination. The appearance of new bands at lower frequencies can also be attributed to the formation of metal-nitrogen (M-N) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information. The chemical shift of the azomethine proton (-CH=N-) in the ¹H NMR spectrum of the ligand would be expected to shift upon complexation, providing further evidence of coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the Schiff base and its metal complexes can offer insights into the electronic transitions and the geometry of the complex. The spectrum of the free ligand typically shows bands corresponding to π → π* and n → π* transitions. Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. The nature and position of these new bands can help in determining the coordination geometry around the metal center.
Structural Analysis of Coordination Geometries (e.g., Distorted Octahedral)
While no specific crystal structures for complexes of this compound are available, the geometries of related Schiff base complexes are well-established. Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, various coordination geometries are possible.
For a bidentate Schiff base ligand (L) coordinating with a divalent metal ion (M), common geometries include:
Tetrahedral: [ML₂] complexes, particularly with ions like Co(II) and Zn(II).
Square Planar: Often observed for Ni(II) and Cu(II) complexes, [ML₂].
Octahedral: [ML₂(H₂O)₂] or [ML₂Cl₂] complexes, where other ligands such as water molecules or anions from the metal salt complete the coordination sphere. These octahedral geometries are often distorted due to the electronic effects of the d-orbitals (Jahn-Teller distortion in the case of Cu(II)) and the steric constraints of the ligands.
The following table summarizes the expected coordination geometries and magnetic properties for complexes of this compound with various transition metal ions, assuming a bidentate coordination mode for illustrative purposes.
| Metal Ion | Typical Coordination Number | Expected Geometry | Magnetic Moment (μ_eff) |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | 4.3-5.2 B.M. (Octahedral), 4.0-4.8 B.M. (Tetrahedral) |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | Diamagnetic (Square Planar), 2.8-3.5 B.M. (Octahedral) |
| Cu(II) | 4 or 6 | Distorted Square Planar or Distorted Octahedral | 1.7-2.2 B.M. |
| Zn(II) | 4 | Tetrahedral | Diamagnetic |
Electronic and Magnetic Properties of Metal-Schiff Base Complexes (Theoretical and Experimental Methodologies for Analysis)5.3.1. Ligand Field Effects and Electronic Transitions within Complexes5.3.2. Spin State Analysis and Magnetic Susceptibility Studies
Further research and publication in the field of coordination chemistry would be required to provide the specific details requested for this compound.
Mechanistic Applications and Functional Research Domains
Mechanistic Studies of Corrosion Inhibition
Organic compounds, particularly Schiff bases containing aromatic rings and heteroatoms, are widely investigated as corrosion inhibitors for metals and alloys in aggressive acidic or saline environments. The efficacy of these inhibitors is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. While direct studies on N-(3-Fluorobenzylidene)naphthalen-2-amine are not extensively documented in publicly available research, its potential mechanisms can be inferred from comprehensive studies on analogous N-benzylidene-naphthalenamine derivatives.
Adsorption Mechanisms on Metal Surfaces (Physisorption vs. Chemisorption)
The protective action of a corrosion inhibitor begins with its adsorption onto the metal surface. This process can be broadly categorized into two main types: physisorption and chemisorption. The dominant mechanism for Schiff bases like this compound depends on factors such as the nature of the metal, the corrosive medium, temperature, and the electronic structure of the inhibitor molecule itself.
Physisorption (physical adsorption) involves electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions, the nitrogen atom of the imine group can become protonated, leading to a cationic species. This positively charged molecule can then be electrostatically attracted to a metal surface that has become negatively charged through the adsorption of anions (like Cl⁻) from the corrosive medium. This process results in the formation of a protective layer without direct electron sharing.
Chemisorption (chemical adsorption) is a stronger form of adsorption that involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate covalent bond. The this compound molecule possesses several features that make it a candidate for chemisorption:
Pi-Electrons: The extensive π-systems of the naphthalene (B1677914) and fluorophenyl rings can interact with the metal's d-orbitals.
Lone Pair Electrons: The nitrogen atom of the imine group has a lone pair of electrons that can be donated to the metal surface.
Fluorine Atom: The highly electronegative fluorine atom can influence the electron density distribution across the molecule, potentially enhancing its interaction with the surface.
In practice, the adsorption of such Schiff bases is often a competitive or mixed process, involving both physisorption and chemisorption. Thermodynamic parameters derived from adsorption isotherm models (such as Langmuir, Temkin, or Freundlich) are often used to elucidate the dominant mechanism.
Electrochemical Impedance Spectroscopy (EIS) for Surface Interface Kinetics
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the kinetics of electrochemical processes at the metal/electrolyte interface. nih.gov When a metal corrodes in an acidic solution, an electrochemical double layer forms at the interface, which behaves like a capacitor. The corrosion process itself involves a charge transfer resistance.
In a typical EIS experiment for a corrosion inhibitor, the impedance of the system is measured over a range of frequencies. The data is often presented as a Nyquist plot. For many corrosion systems, these plots show a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
The addition of an effective inhibitor like this compound to the corrosive solution is expected to cause a significant increase in the diameter of the Nyquist semicircle. This indicates an increase in the charge transfer resistance, signifying that the inhibitor molecules have adsorbed onto the surface and are hindering the corrosion reactions. The inhibition efficiency (η%) can be calculated from the Rct values with and without the inhibitor.
Furthermore, EIS data can provide information about the double-layer capacitance (Cdl). A decrease in Cdl upon the addition of the inhibitor is typically observed. This is attributed to the replacement of water molecules (with a higher dielectric constant) at the interface by the organic inhibitor molecules (with a lower dielectric constant) and/or an increase in the thickness of the electrical double layer.
Below is an interactive table showing representative EIS data from a study on a similar compound, (E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine (NCF), which illustrates these principles. researchgate.net
| Inhibitor Concentration (M) | Rct (Ω cm2) | Cdl (μF cm-2) | Inhibition Efficiency (η%) |
| 0 (Blank) | 67.3 | 115.3 | - |
| 1x10-5 | 158.4 | 82.6 | 57.5 |
| 5x10-5 | 296.7 | 68.4 | 77.3 |
| 1x10-4 | 412.5 | 60.1 | 83.7 |
| 5x10-4 | 589.6 | 51.2 | 88.6 |
| 1x10-3 | 651.1 | 47.9 | 89.7 |
| Data is for the analogous compound (E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine in 1 M HCl and is for illustrative purposes. |
Potentiodynamic Polarization (PDP) for Corrosion Rate Determination
Potentiodynamic polarization (PDP) is another key electrochemical technique used to determine the corrosion rate and understand the mechanism of inhibition. researchgate.net In a PDP experiment, the potential of the working electrode (the metal sample) is scanned, and the resulting current is measured. The data is plotted as a Tafel plot (log of current density vs. potential).
From the Tafel plot, several important parameters can be extracted, most notably the corrosion potential (Ecorr) and the corrosion current density (Icorr). The corrosion rate is directly proportional to Icorr. The addition of an effective corrosion inhibitor will cause a significant decrease in the Icorr value.
Tafel plots also provide insight into whether an inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both.
An anodic inhibitor primarily shifts the anodic branch of the curve to lower current densities with a significant change in Ecorr to more positive values.
A cathodic inhibitor primarily affects the cathodic branch, shifting Ecorr to more negative values.
A mixed-type inhibitor affects both branches, causing a decrease in Icorr with only a minor shift in Ecorr.
Schiff bases are typically found to be mixed-type inhibitors, indicating that they adsorb onto the metal surface and impede both the anodic and cathodic reactions. researchgate.net The inhibition efficiency (η%) can be calculated from the Icorr values.
The following table presents illustrative data from a study on (Z)-N-(2-chlorobenzylidene) naphthalen-1-amine (CBN), showcasing the effect of inhibitor concentration on corrosion parameters. researchgate.net
| Inhibitor Concentration (ppm) | Ecorr (mV vs SCE) | Icorr (μA cm-2) | Inhibition Efficiency (η%) |
| 0 (Blank) | -490 | 1122 | - |
| 5 | -479 | 240 | 78.6 |
| 10 | -476 | 166 | 85.2 |
| 25 | -473 | 100 | 91.1 |
| 50 | -468 | 63 | 94.4 |
| 100 | -465 | 35 | 96.8 |
| Data is for the analogous compound (Z)-N-(2-chlorobenzylidene) naphthalen-1-amine in 1 M HCl and is for illustrative purposes. |
Influence of Molecular Structure and Electronic Factors on Inhibition Efficiency
The effectiveness of a Schiff base as a corrosion inhibitor is intrinsically linked to its molecular and electronic structure. For this compound, several factors are expected to contribute to its inhibition efficiency:
Molecular Size and Planarity: The large surface area provided by the two aromatic rings (naphthalene and fluorophenyl) allows for greater coverage of the metal surface, enhancing the protective barrier. The planar nature of these rings facilitates strong adsorption. researchgate.net
Electron Density: The presence of the imine nitrogen and the π-electrons of the aromatic systems creates regions of high electron density. These centers can act as the primary sites for adsorption via electron donation to the metal.
Catalytic Roles in Organic Transformations
Schiff bases and their metal complexes are a well-established class of catalysts in various organic reactions, owing to the versatility of the imine group. researchgate.net However, the specific evaluation of this compound as a standalone organocatalyst is not widely reported in scientific literature.
Application in Metal-Catalyzed Reactions via Complex Formation
No specific data was found regarding the formation of metal complexes with this compound or their subsequent use in metal-catalyzed reactions. While Schiff bases are widely known to form stable complexes with various transition metals and act as effective ligands in catalysis, research detailing these properties for this specific compound is not present in the available literature.
Mechanistic Insights into Catalytic Processes and Reaction Rate Enhancements
There is no information available detailing the mechanistic pathways or reaction kinetics associated with the catalytic activity of this compound or its metal complexes.
Advanced Materials Science Applications
Exploration in Electroluminescent Device Architectures
No studies were found that explore or mention the use of this compound in the architecture of electroluminescent devices, such as Organic Light-Emitting Diodes (OLEDs).
Development as Fluorescent Sensors for Specific Analytes
While naphthalene-based Schiff bases are a well-researched class of fluorescent sensors, no literature specifically documents the development or application of this compound for the sensing of any specific analytes.
Theoretical and Experimental Considerations for Organic Photovoltaic Materials
There are no theoretical or experimental studies available that consider this compound as a material for use in organic photovoltaics.
Investigation of Molecular Interactions in Biological Systems (Mechanistic Focus)
No research could be located that investigates the molecular interactions of this compound within biological systems from a mechanistic perspective.
Elucidation of DNA Binding Mechanisms
The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of anticancer agents. For naphthalene derivatives, DNA binding is a well-documented phenomenon. For instance, alkylamine-substituted naphthalene imides and diimides have been shown to bind to DNA primarily through intercalation. nih.gov These compounds exhibit a preference for intercalating into regions of DNA rich in guanine-cytosine (G-C) base pairs. nih.gov The planar naphthalene ring system is crucial for insertion between the DNA base pairs, leading to structural distortions of the DNA helix that can interfere with replication and transcription processes.
While no direct studies on the DNA binding of this compound are available, it is plausible that its extended planar structure, comprising both naphthalene and benzylidene rings, could facilitate intercalative binding. The fluorine substituent on the benzylidene ring might influence the electronic properties and steric profile of the molecule, potentially affecting its binding affinity and sequence selectivity. Further research, such as spectroscopic titrations and viscosity measurements with calf thymus DNA, would be necessary to elucidate the precise DNA binding mechanism of this specific compound.
Enzyme Inhibition Mechanisms and Active Site Interactions
Enzyme inhibition is another critical area of research for naphthalene-based compounds. For example, a series of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives have been identified as reversible and competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. The inhibitory activity of these compounds is attributed to their ability to mimic the p-tyrosyl substrate and interact with key residues in the enzyme's active site.
Considering the structural features of this compound, it could potentially act as an inhibitor for various enzymes. The imine linkage and the aromatic rings could participate in hydrogen bonding, hydrophobic, and π-π stacking interactions within an enzyme's active site. The 3-fluoro substitution could further enhance binding affinity through halogen bonding or by altering the molecule's electrostatic potential. However, without specific enzymatic assays, the enzyme inhibitory potential and the corresponding mechanisms for this compound remain speculative.
Structure-Activity Relationship (SAR) Studies for Bio-relevant Effects (e.g., Antimicrobial, Antioxidant)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For naphthalene derivatives, SAR studies have provided valuable insights into their antimicrobial and antioxidant properties.
Antimicrobial Activity: Research on various naphthalene derivatives has demonstrated their potential as antimicrobial agents. researchgate.net For instance, in a series of terbinafine (B446) analogues with substituted naphthalene rings, the antifungal activity was found to be highly dependent on the size and position of the substituent. nih.gov Generally, smaller substituents like fluorine were well-tolerated and, in some cases, enhanced the activity. nih.gov Studies on other Schiff bases derived from naphthalen-2-amine have also reported moderate to good antimicrobial activity.
For this compound, the presence of the imine group is a key structural feature often associated with antimicrobial properties. The fluorine atom at the meta position of the benzylidene ring could modulate the lipophilicity and electronic nature of the molecule, which are critical factors for cell membrane penetration and interaction with microbial targets. A systematic SAR study involving variations in the position and nature of the substituent on the benzylidene ring would be necessary to determine the precise contribution of the 3-fluoro group to the antimicrobial profile.
Antioxidant Activity: The antioxidant potential of naphthalene derivatives has also been investigated. Certain naphthalenediols have been identified as potent hydrogen atom transfer (HAT) agents, a key mechanism for antioxidant activity. The ability of these compounds to scavenge free radicals is attributed to the stability of the resulting aryloxyl radicals, which can be influenced by intramolecular hydrogen bonding.
While there is no specific data on the antioxidant activity of this compound, its chemical structure suggests it might possess some radical scavenging capabilities. The presence of the amine nitrogen and the extensive aromatic system could contribute to the stabilization of radical species. However, empirical studies, such as DPPH radical scavenging assays, would be required to quantify its antioxidant potential and to understand the role of the fluorine substituent in this activity.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or DNA. This method provides insights into the binding affinity and the nature of the interactions at the molecular level. For various naphthalene derivatives, molecular docking studies have been instrumental in understanding their binding modes with biological targets. For example, docking studies of naphthalene-based chalcone (B49325) derivatives into the active site of human peroxiredoxin 5 have helped to rationalize their antioxidant activity. nih.govresearchgate.net Similarly, docking simulations have been used to explore the binding of naphthalene-heterocycle hybrids to the SARS-CoV-2 spike glycoprotein.
A molecular docking study of this compound could provide valuable predictions about its potential biological targets and its binding interactions. The 3D structure of the compound could be docked into the active sites of various enzymes or the grooves of DNA to identify potential binding partners and to visualize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom. Such in silico studies would be a crucial first step in guiding future experimental investigations into the biological activities of this compound.
Emerging Research Avenues and Future Outlook
Design and Synthesis of Novel N-(3-Fluorobenzylidene)naphthalen-2-amine Derivatives with Tunable Properties
The core structure of this compound is highly amenable to modification, allowing for the rational design of derivatives with fine-tuned electronic, optical, and biological properties. The introduction of various functional groups onto either the naphthalene (B1677914) or the benzylidene rings can systematically alter the molecule's characteristics.
Detailed research findings indicate that substituting the aromatic rings with electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH), or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN), can significantly impact the compound's photophysical and chemical behavior. researchgate.netmdpi.com For instance, EDGs can increase the electron density of the π-conjugated system, often leading to a red-shift (bathochromic shift) in absorption and emission spectra. researchgate.net Conversely, EWGs can lower the energy levels of molecular orbitals, potentially enhancing the compound's electron-accepting capabilities for applications in organic electronics.
The synthesis of these derivatives typically follows the standard Schiff base condensation reaction, but can be expanded through multi-step synthetic routes to introduce more complex functionalities. nih.gov The strategic placement of these substituents allows for the creation of a library of compounds with a wide spectrum of properties, tailored for specific applications ranging from fluorescent probes to novel catalysts. nih.gov
Table 1: Potential Derivatives and Their Tunable Properties
| Substituent Group | Position of Substitution | Expected Property Modification | Potential Application |
|---|---|---|---|
| Methoxy (-OCH₃) | Naphthalene or Benzylidene Ring | Enhanced fluorescence, Red-shift in spectra | Bio-imaging, Organic Light-Emitting Diodes (OLEDs) |
| Nitro (-NO₂) | Benzylidene Ring | Increased electron affinity, Quenched fluorescence | Electron transport materials, Anion sensing |
| Hydroxyl (-OH) | Benzylidene Ring (ortho) | Potential for ESIPT, Metal ion coordination | Chemo-sensors, Molecular switches |
| Bromo (-Br) | Naphthalene Ring | Heavy-atom effect, Enhanced intersystem crossing | Phosphorescent materials, Photodynamic therapy |
Application of Advanced Spectroscopic Techniques for Real-time Monitoring of Dynamic Processes
Understanding the behavior of this compound and its derivatives in various environments requires sophisticated analytical methods. Advanced spectroscopic techniques are crucial for elucidating reaction mechanisms, monitoring dynamic equilibria (like tautomerism), and characterizing excited-state properties. researchgate.net
Real-time monitoring of the synthesis or transformation of these Schiff bases can be achieved using in-situ spectroscopic methods. researchgate.net Techniques such as time-dependent UV-visible absorbance, fluorescence, and Fourier-transform infrared (FTIR) spectroscopy can track the disappearance of reactant signals and the emergence of the characteristic imine (C=N) peak, providing crucial insights into reaction kinetics under different conditions. researchgate.net
For studying dynamic processes, time-resolved spectroscopy is invaluable. Ultrafast techniques like transient absorption spectroscopy can probe the excited-state dynamics, revealing the lifetimes of transient species and the pathways of energy relaxation on femtosecond to nanosecond timescales. researchgate.net This is particularly important for compounds designed for applications in photocatalysis or as molecular switches. Furthermore, two-dimensional nuclear magnetic resonance (2D NMR) techniques are powerful tools for unambiguous structural elucidation of complex derivatives and for studying intermolecular interactions. nih.gov
Table 2: Advanced Spectroscopic Techniques and Their Applications
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| In-situ FTIR/UV-Vis Spectroscopy | Real-time reaction progress, kinetic data | Optimizing synthesis conditions, studying degradation pathways. |
| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, dynamic quenching processes | Characterizing fluorescent properties for sensor applications. |
| Transient Absorption Spectroscopy | Identification of short-lived intermediates, photo-induced processes | Understanding mechanisms in photocatalysis and photochromism. researchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity, stereochemistry | Unambiguous characterization of novel, complex derivatives. |
| Single-Crystal X-ray Diffraction | Precise molecular geometry, intermolecular interactions | Confirming molecular structure, understanding solid-state packing. nih.gov |
Integration of Machine Learning and Artificial Intelligence in Computational Chemical Predictions
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research by accelerating the discovery and optimization of new molecules. nih.gov For this compound and its potential derivatives, computational methods can predict a wide range of properties before a single experiment is conducted, saving significant time and resources. ucdavis.edu
By training ML models on existing datasets of Schiff bases and related compounds, it is possible to develop algorithms that can accurately forecast properties such as absorption/emission spectra, solubility, thermal stability, and even biological activity. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can correlate molecular descriptors (e.g., electronic parameters, steric factors) with specific functions. mdpi.com
Furthermore, AI can assist in designing novel derivatives by exploring a vast chemical space to identify structures with desired properties. These predictive models can screen virtual libraries of thousands of potential derivatives, highlighting the most promising candidates for synthesis and experimental validation. ucdavis.edugoogle.com This computational-first approach streamlines the research and development process, enabling a more targeted and efficient design of functional materials.
Development of Multifunctional this compound Based Systems for Synergistic Effects
The unique combination of a fluorophore (naphthalene), a metal-coordinating imine group, and a fluorine atom allows this compound to serve as a building block for multifunctional systems. nih.gov By integrating these molecules into larger architectures or composite materials, it is possible to achieve synergistic effects where the combined system exhibits enhanced or entirely new functionalities.
One promising area is the development of chemo-sensors. The imine nitrogen and the π-electron system can interact with specific metal ions, leading to a detectable change in the fluorescence of the naphthalene moiety. researchgate.netrsc.org The fluorine atom can also participate in hydrogen bonding or other non-covalent interactions, potentially enhancing selectivity.
Another avenue is the creation of hybrid materials for photocatalysis or solar energy applications. mdpi.com Schiff base metal complexes can be anchored onto semiconductor nanoparticles like titanium dioxide (TiO₂). In such a system, the Schiff base can act as a photosensitizer, absorbing visible light and injecting electrons into the semiconductor to drive chemical reactions or generate a photocurrent. mdpi.com These multifunctional systems hold promise for applications in environmental remediation, energy conversion, and advanced diagnostics. researchgate.net
Sustainable Synthesis and Green Chemistry Principles in the Production of Schiff Bases
The future of chemical manufacturing relies on the adoption of sustainable and environmentally friendly practices. The synthesis of this compound and its derivatives can be significantly improved by applying the principles of green chemistry. nih.gov
Traditional methods for Schiff base synthesis often involve the use of volatile organic solvents and require long reaction times. researchgate.net Modern, greener alternatives aim to minimize waste, reduce energy consumption, and avoid hazardous substances. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and often leads to higher yields. researchgate.net Ultrasound irradiation is another energy-efficient technique that can promote the reaction.
Solvent-free synthesis, such as grinding the reactants together in a mortar and pestle (mechanochemistry), represents an even more sustainable approach by completely eliminating solvent waste. researchgate.net The use of green solvents like water or ethanol, and the application of reusable, non-toxic catalysts such as natural acids or clays (B1170129), are also key strategies. nih.gov Adopting these methods will not only reduce the environmental impact of producing these valuable compounds but can also lead to more efficient and cost-effective manufacturing processes. rsc.orgarabjchem.org
Table 3: Comparison of Synthesis Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Reflux | Heating reactants in a solvent for several hours. | Simple setup, well-established. | Long reaction times, high energy use, solvent waste. |
| Microwave-Assisted | Using microwave irradiation to heat the reaction. | Rapid reaction rates (minutes), high yields, energy efficient. researchgate.net | Requires specialized equipment. |
| Ultrasound-Assisted | Using high-frequency sound waves to promote the reaction. | Energy efficient, can be performed at room temperature. | May not be suitable for all substrates. |
| Mechanochemical (Grinding) | Grinding solid reactants together without solvent. | Solvent-free, minimal waste, high atom economy. researchgate.net | Can be difficult to scale up for industrial production. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
